![molecular formula C8H12N2O2S B2577975 N-[(4-aminophenyl)methyl]methanesulfonamide CAS No. 81880-95-7](/img/structure/B2577975.png)
N-[(4-aminophenyl)methyl]methanesulfonamide
Overview
Description
“N-[(4-aminophenyl)methyl]methanesulfonamide” is a sulfonamide derivative . It has been reported to crystallize in an asymmetric unit containing two independent molecules, having V-shaped conformations . Its crystals are orthorhombic having space group P 2 1 2 1 2 1 .
Molecular Structure Analysis
The molecular structure of “this compound” is C8H12N2O2S . It is a complex molecule with multiple functional groups, including an amine group and a sulfonamide group .
Scientific Research Applications
Spectroscopic and Theoretical Studies
- Dofetilide, a molecule structurally related to N-[(4-aminophenyl)methyl]methanesulfonamide, has been studied using a combination of experimental (FT-IR/ATR, FT-Raman) and theoretical methods (DFT calculations) to investigate its molecular vibrations and electrostatic potential. The study provides insights into the molecule's potential sites for electrophilic attack (Szabó et al., 2008).
Structural Characterization and Activity Analysis
- FJ6, a derivative related to this compound, has been structurally characterized to understand its inactivity towards cyclooxygenase-2. The study highlights the importance of structural analysis in determining the biological activity of such compounds (Michaux et al., 2001).
Crystallographic and Computational Studies
- Nimesulidetriazole derivatives, chemically similar to this compound, have been synthesized and analyzed. The study used X-ray powder diffraction, Hirshfeld surface analyses, and DFT calculations to understand the molecular geometry, intermolecular interactions, and assembly in crystal structures (Dey et al., 2015).
NMR Chemical Shifts and Vibrational Transitions
- A DFT-based study on molecules similar to this compound, focusing on molecular conformation, NMR chemical shifts, and vibrational transitions, provides a detailed insight into the physical and chemical properties of such compounds. The research contributes to the understanding of the compounds' behavior in different environments (Karabacak et al., 2010).
properties
IUPAC Name |
N-[(4-aminophenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAUDVGBJMBLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2577893.png)
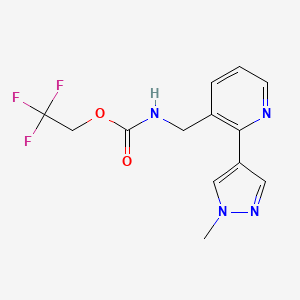
![5-([(4-Chlorophenyl)sulfanyl]methyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2577895.png)

![1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2577898.png)

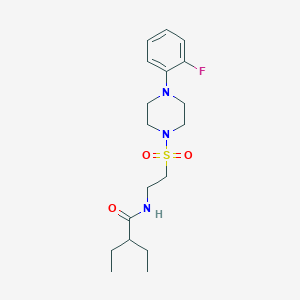
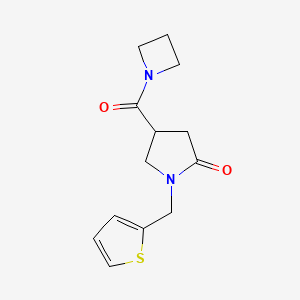
![Phenyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2577906.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2577907.png)
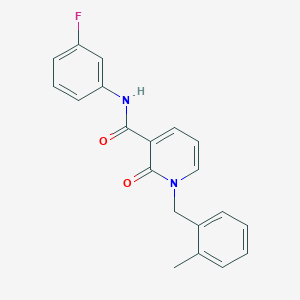
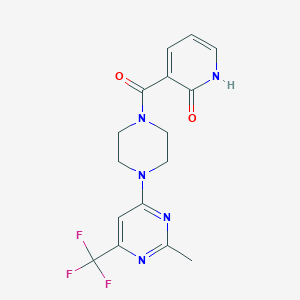
![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2577914.png)
![6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B2577915.png)